Amadinone
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Overview
Description
Amadinone is an Androgen antagonist.
Scientific Research Applications
Vanadium Complexes in Catalysis and Biological Roles
Amavadin, a vanadium complex similar to amadinone, has been studied for its catalytic activities and potential biological roles. Research by Silva, Silva, & Pombeiro (2013) highlights its catalase- and peroxidase-type activities. Amavadin shows promise as a catalyst in various chemical reactions, such as oxidation and epoxidation of alcohols. The study also discusses possible biological roles of amavadin, contributing to understanding similar complexes like amadinone.
Anticancer Activities of Anthraquinone Derivatives
A study on emodin azide methyl anthraquinone derivative (AMAD), closely related to amadinone, demonstrated its anticancer properties. Yan et al. (2008) found that AMAD induces apoptosis in human breast cancer and lung adenocarcinoma cells through mitochondrial pathways. This research offers insights into the potential therapeutic applications of amadinone-related compounds in cancer treatment.
Protective Effects of Flavonoids
Research by Bankoglu et al. (2018) examined tricetinidin, a compound structurally similar to amadinone, for its antioxidant properties. The study suggests that compounds like tricetinidin and potentially amadinone could be effective in protecting cells from oxidative stress, highlighting their potential use in therapeutic applications.
Metabolic Analysis in Plant Biology
Amadinone and its derivatives might play roles in plant biology, as suggested by a study on Phalaenopsis amabilis. Meng et al. (2019) conducted a comparative metabolic and transcriptome analysis, revealing differential flavonoid biosynthesis. This indicates the importance of compounds like amadinone in the study of plant biochemistry and genetics.
properties
CAS RN |
30781-27-2 |
---|---|
Product Name |
Amadinone |
Molecular Formula |
C20H25ClO3 |
Molecular Weight |
348.9 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-17-hydroxy-13-methyl-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H25ClO3/c1-11(22)20(24)8-6-17-15-10-18(21)16-9-12(23)3-4-13(16)14(15)5-7-19(17,20)2/h9-10,13-15,17,24H,3-8H2,1-2H3/t13-,14-,15-,17+,19+,20+/m1/s1 |
InChI Key |
ANJGIFXUFSBZPX-WLCXVKOPSA-N |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)CC[C@H]34)Cl)C)O |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34)Cl)C)O |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34)Cl)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Amadinone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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